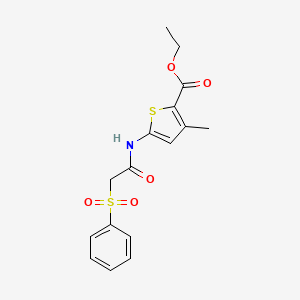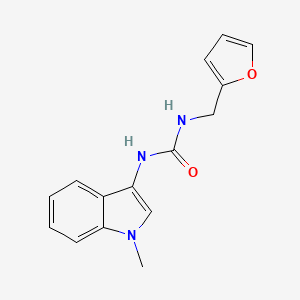![molecular formula C16H9ClN4O7S2 B2501374 2-chloro-5-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide CAS No. 349615-36-7](/img/structure/B2501374.png)
2-chloro-5-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-chloro-5-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide" is a derivative of benzamide with potential biological activities. The presence of the thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a common feature in compounds with a wide range of biological activities, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties . The nitro groups and chloro substituents on the aromatic rings may contribute to the compound's reactivity and biological activity.
Synthesis Analysis
The synthesis of related N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives involves multiple steps, starting from benzamides and proceeding through various intermediates such as benzimidoyl thioureas and benzothiazoles . The synthesis of thiazole derivatives typically involves the reaction of benzoyl chloride with hydrazine, followed by further functionalization . The synthesis of these compounds is designed to explore their potential as antidiabetic and antimicrobial agents.
Molecular Structure Analysis
The molecular structure of these benzamide derivatives is characterized by the presence of multiple functional groups that can interact with biological targets. The docking and molecular dynamic simulations conducted on these compounds suggest that they can form stable complexes with enzymes such as α-glucosidase and α-amylase, which are relevant to antidiabetic action . The stability of these complexes is indicated by the reasonable dock scores and the root-mean-square deviation (RMSD) during simulations .
Chemical Reactions Analysis
The reactivity of related compounds, such as 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, has been studied, showing that they can undergo ring opening to produce intermediates that react with nucleophiles to form esters or amides . These reactions can lead to the formation of various heterocyclic compounds, including N-substituted indole-2-thiols and benzo[b]thiophenes . The reactivity of these compounds is influenced by the presence of electron-withdrawing nitro groups and the chloro substituent, which can participate in nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these benzamide derivatives are influenced by their molecular structure. The presence of electron-withdrawing nitro groups and the chloro substituent can affect the electron density of the aromatic rings, potentially impacting the compound's solubility, stability, and reactivity. The antimicrobial activity of these compounds has been confirmed against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus niger . The antidiabetic potential of these compounds has been evaluated in vitro, with some derivatives showing potent inhibitory activity against α-glucosidase and α-amylase enzymes .
Applications De Recherche Scientifique
Synthesis and Polymer Research
- Development of Soluble Thermally Stable Polymers: Research by Mehdipour‐Ataei and Hatami (2007) introduced a novel diamine monomer integrating sulfone, sulfide, and amide units, showcasing its utility in creating polyimides with exceptional thermal stability and solubility. This work highlights the potential of incorporating complex benzamide derivatives into polymer synthesis for advanced material applications (Mehdipour‐Ataei & Hatami, 2007).
Heterocyclic Compound Synthesis
- Innovations in Thiadiazoloquinazolinone Derivatives: Shlenev et al. (2017) explored the synthesis of new nitro and sulfonamide derivatives of thiadiazoloquinazolinone, using 2-halobenzoyl chlorides. This study provides a foundation for developing compounds with potential biological or material applications, demonstrating the versatility of halobenzoyl chlorides in heterocyclic chemistry (Shlenev et al., 2017).
Antimicrobial Activity
- Antimicrobial Derivatives of Benzamide: Patel et al. (2011) focused on the synthesis of benzamide derivatives showing antimicrobial properties. This research signifies the importance of structural modifications in benzamides for enhancing biological activities, including antimicrobial effects (Patel et al., 2011).
Carbonic Anhydrase Inhibitors
- Metal Complexes of Heterocyclic Sulfonamide: Büyükkıdan et al. (2013) synthesized metal complexes of a heterocyclic sulfonamide derivative, demonstrating strong inhibition against human carbonic anhydrase enzymes. This study underscores the potential of heterocyclic benzamides in developing enzyme inhibitors for therapeutic applications (Büyükkıdan et al., 2013).
Novel Synthesis Approaches
- Base-Induced Transformation in Thiadiazole Synthesis: Androsov (2008) described a method for transforming 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole into 1,1-dialkylindolium-2-thiolates, showcasing innovative pathways for synthesizing heterocyclic compounds. This methodology opens up new avenues for the synthesis of compounds with potential biological or material applications (Androsov, 2008).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-5-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN4O7S2/c17-13-6-3-10(21(25)26)7-12(13)15(22)19-16-18-8-14(29-16)30(27,28)11-4-1-9(2-5-11)20(23)24/h1-8H,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQMWIKMLYOSMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CN=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN4O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

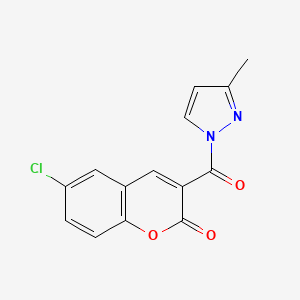
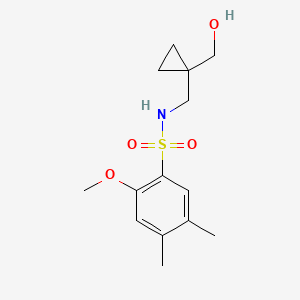
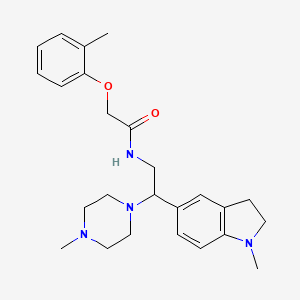
![3-(3,4-dimethoxyphenyl)-2-((3-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2501294.png)
![[(3-Cyanophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2501297.png)
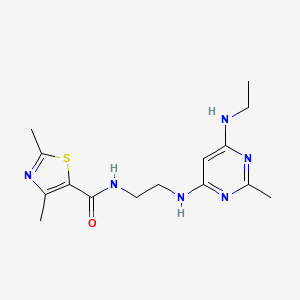
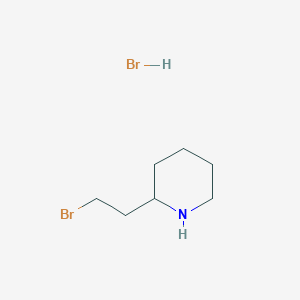
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2501302.png)
![N-Methyl-N-[(4-methylthieno[3,2-b]pyrrol-5-yl)methyl]prop-2-enamide](/img/structure/B2501305.png)
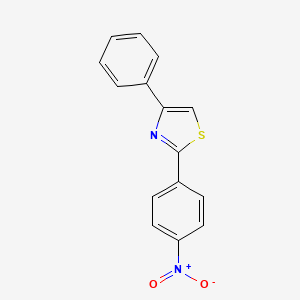
![(3-(pyridin-2-yloxy)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2501308.png)
![1-[4-(3-Propan-2-yl-2-azaspiro[3.3]heptane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2501310.png)
